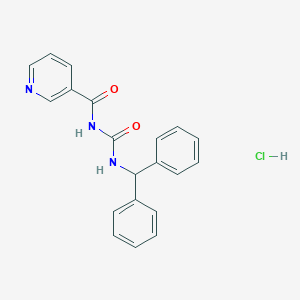
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a white crystalline powder that is soluble in water and has a molecular weight of 365.87 g/mol.
Mechanism Of Action
The exact mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical And Physiological Effects
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is also relatively stable and has a long shelf life. However, there are also some limitations to its use. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is highly hydrophilic, which can make it difficult to work with in certain experimental settings. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride. One area of interest is the development of more potent and selective inhibitors of HDACs. Another area of interest is the development of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride and its potential applications in the treatment of neurological disorders.
Synthesis Methods
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-pyridinecarboxylic acid with diphenylmethylamine in the presence of a carbonylating agent such as phosgene. The resulting product is then treated with hydrochloric acid to obtain 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride monohydrochloride in high purity.
Scientific Research Applications
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
171258-74-5 |
|---|---|
Product Name |
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride |
Molecular Formula |
C20H18ClN3O2 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(benzhydrylcarbamoyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H17N3O2.ClH/c24-19(17-12-7-13-21-14-17)23-20(25)22-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14,18H,(H2,22,23,24,25);1H |
InChI Key |
RMTFMIPBZXRZJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3.Cl |
Other CAS RN |
171258-74-5 |
synonyms |
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydro chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



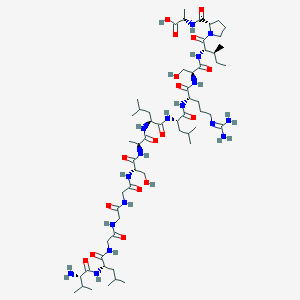
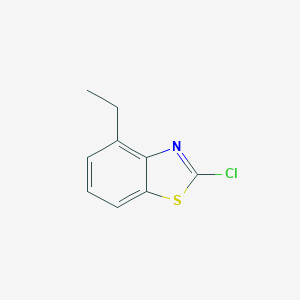
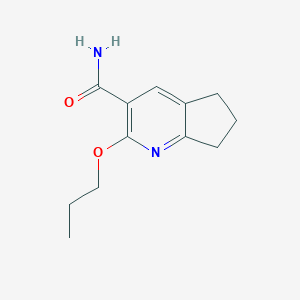
![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
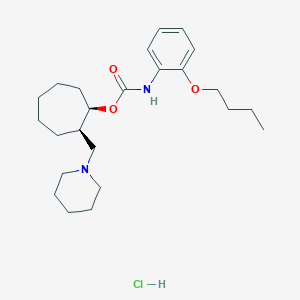
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)
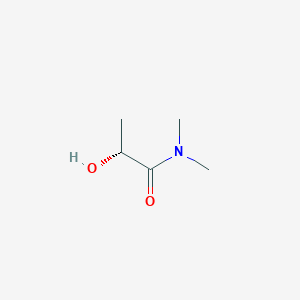


![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)



![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)